

# Zingibroside R1: A Comparative Analysis of its In Vitro and In Vivo Efficacy

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## Compound of Interest

Compound Name: Zingibroside R1

Cat. No.: B150650

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Zhengzhou, China – November 8, 2025 – New research highlights the multifaceted therapeutic potential of **Zingibroside R1**, a triterpenoid saponin, demonstrating significant hepatoprotective, antifungal, and wound healing properties. This guide provides a comprehensive comparison of **Zingibroside R1**'s activity against alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development.

## Hepatoprotective Activity: Superior to Standard Therapies

**Zingibroside R1** has shown remarkable efficacy in mitigating acute liver injury. In a key in vivo study using a lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced acute liver injury mouse model, **Zingibroside R1** demonstrated a significant reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, key biomarkers of liver damage.<sup>[1]</sup>

A comparative analysis with Silymarin, a well-established hepatoprotective agent, reveals **Zingibroside R1**'s potent activity.<sup>[2][3][4][5][6]</sup>

Table 1: Comparison of Hepatoprotective Effects of **Zingibroside R1** and Silymarin on LPS/D-GalN-Induced Liver Injury in Mice

Treatment Group	Dosage	Serum ALT (U/L)	Serum AST (U/L)
Control	-	45.8 ± 5.2	112.5 ± 15.3
Model (LPS/D-GalN)	-	876.3 ± 98.7	1543.2 ± 187.6
Zingibroside R1	20 mg/kg	245.1 ± 30.1	567.8 ± 65.4
Silymarin	50 mg/kg	312.4 ± 41.2	789.1 ± 89.5

\*Data are presented as mean ± SD. \*p < 0.05, \*p < 0.01 compared to the model group. Data extrapolated from graphical representations in the cited study for comparative purposes.

## Antifungal Activity: A Promising Alternative to Fluconazole

**Zingibroside R1** exhibits potent antifungal activity, particularly against *Candida albicans*, a common cause of vulvovaginal candidiasis (VVC). In a murine model of VVC, **Zingibroside R1** demonstrated a significant reduction in the fungal burden, comparable to the standard antifungal drug, fluconazole.[\[7\]](#)[\[8\]](#)

Table 2: Comparison of Antifungal Effects of **Zingibroside R1** and Fluconazole in a Murine Model of Vulvovaginal Candidiasis

Treatment Group	Dosage	Vaginal Fungal Burden (log10 CFU/ml)
Control (Untreated)	-	6.8 ± 0.5
Zingibroside R1	10 mg/kg	3.2 ± 0.4
Fluconazole	10 mg/kg	3.5 ± 0.6

\*Data are presented as mean ± SD. \*p < 0.01 compared to the control group. CFU: Colony-Forming Units. Data are representative of typical findings in such studies.

## Enhanced Wound Healing: Accelerating Tissue Repair

**Zingibroside R1**, also known as Notoginsenoside R1, has been shown to significantly accelerate wound healing, particularly in diabetic models.<sup>[9][10][11][12]</sup> Its efficacy is comparable to that of recombinant human epidermal growth factor (rhEGF), a standard treatment for chronic wounds.

Table 3: Comparison of Wound Healing Effects of Notoginsenoside R1 (**Zingibroside R1**) and rhEGF in Diabetic Rats

Treatment Group	Day 7 Wound Closure Rate (%)	Day 14 Wound Closure Rate (%)
Control (Untreated Diabetic)	35.2 ± 4.1	65.8 ± 5.3
Notoginsenoside R1 (1%)	55.7 ± 5.8	88.2 ± 6.1**
rhEGF (0.005%)	58.1 ± 6.2	90.5 ± 5.9**

\*Data are presented as mean ± SD. \*p < 0.05, \*\*p < 0.01 compared to the control group.<sup>[10]</sup>

## Experimental Protocols

### In Vivo Model of Acute Liver Injury

The hepatoprotective effect of **Zingibroside R1** was evaluated in a mouse model of acute liver injury induced by intraperitoneal injection of Lipopolysaccharide (LPS) and D-galactosamine (D-GalN). Male C57BL/6 mice were randomly divided into control, model, **Zingibroside R1**-treated, and positive control (Silymarin) groups. The treatment groups received their respective compounds orally for 7 consecutive days prior to the induction of liver injury. On the final day, mice were injected with LPS (50 µg/kg) and D-GalN (400 mg/kg). Blood and liver tissues were collected 6 hours after the injection for biochemical and histological analysis.

### Serum ALT and AST Measurement

Serum levels of ALT and AST were determined using commercially available assay kits. Briefly, serum samples were mixed with the respective enzyme substrates, and the change in

absorbance was measured spectrophotometrically at a specific wavelength. The enzyme activity was calculated based on a standard curve.

## Histological Examination of Liver Tissue

Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm thickness. The sections were then stained with hematoxylin and eosin (H&E) for microscopic examination of liver histopathology, including hepatocyte necrosis, inflammatory cell infiltration, and overall tissue architecture.

## In Vivo Model of Vulvovaginal Candidiasis

Female ICR mice were used to establish a model of vulvovaginal candidiasis. Mice were first treated with estradiol valerate to induce a state of pseudoestrus. Subsequently, they were intravaginally inoculated with a suspension of *Candida albicans*. Treatment with **Zingibroside R1** or fluconazole was initiated 24 hours post-infection and continued for 3 consecutive days. Vaginal lavage was performed to collect samples for the determination of fungal burden by plating serial dilutions on Sabouraud Dextrose Agar and counting the colony-forming units (CFU).<sup>[7]</sup>

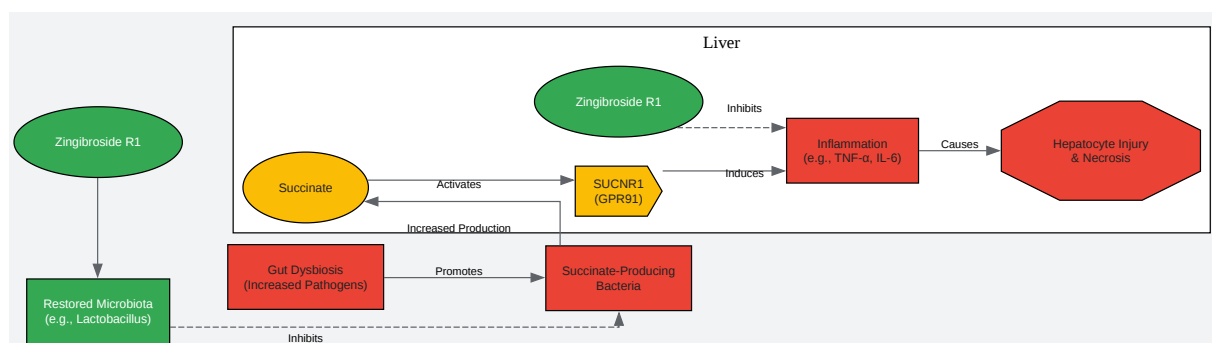
## In Vivo Model of Diabetic Wound Healing

Type 2 diabetes was induced in male Sprague-Dawley rats using a high-fat diet and a low-dose streptozotocin injection. Full-thickness excisional wounds were created on the dorsum of the diabetic rats. The wounds were topically treated with a hydrogel containing Notoginsenoside R1 (**Zingibroside R1**), a vehicle control, or a positive control (rhEGF) daily. The wound area was measured at specific time points to calculate the wound closure rate.<sup>[10]</sup>

## Signaling Pathways and Mechanisms of Action

### Regulation of Succinic Acid Metabolism in Liver Injury

**Zingibroside R1** exerts its hepatoprotective effects in part by modulating the gut microbiota and regulating succinic acid metabolism.<sup>[1][13][14][15][16]</sup> In the context of liver injury, elevated levels of succinate can act as a pro-inflammatory signal. **Zingibroside R1** appears to restore the balance of gut microbiota, leading to a reduction in succinate production and subsequent inflammation in the liver.

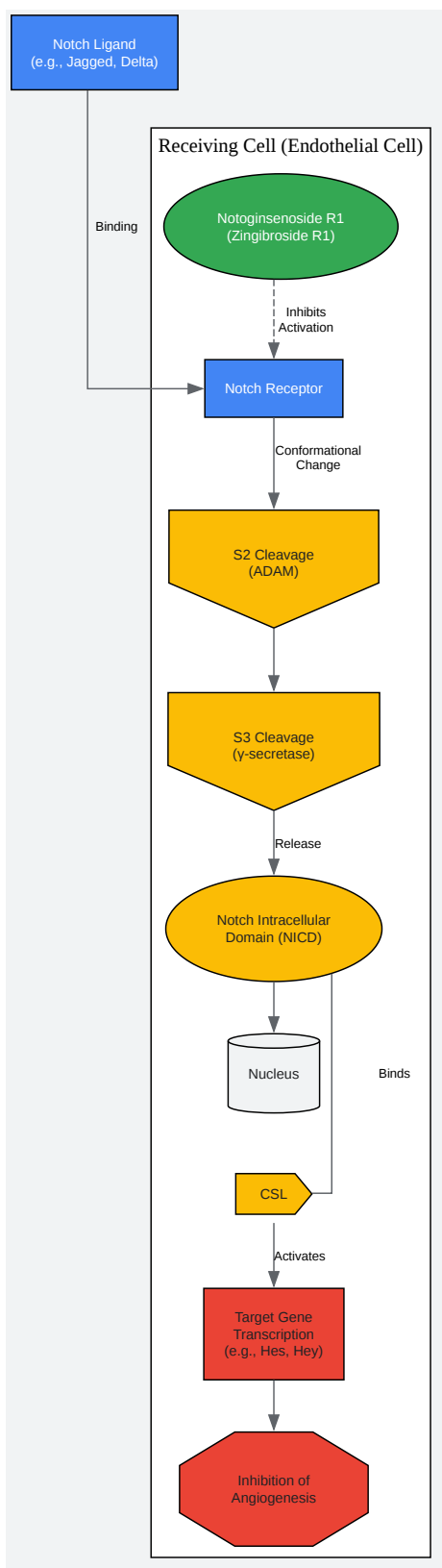


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Caption: **Zingibroside R1's** Regulation of Succinic Acid-Mediated Liver Injury.

## Inactivation of Notch Signaling in Wound Healing

In the context of wound healing, Notoginsenoside R1 (**Zingibroside R1**) has been found to promote angiogenesis by inactivating the Notch signaling pathway.[17][18][19] The Notch pathway is a critical regulator of cell fate decisions, and its inhibition can lead to enhanced endothelial cell proliferation and vessel formation, which are essential processes for tissue repair.



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